(Bicyclo[2.2.2]octan-1-yl)methanethiol
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Overview
Description
(Bicyclo[2.2.2]octan-1-yl)methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge. This compound is part of the bicyclo[2.2.2]octane family, known for its unique three-dimensional structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Bicyclo[2.2.2]octan-1-yl)methanethiol typically involves the following steps:
Diels-Alder Reaction: This reaction forms the bicyclo[2.2.2]octane core by reacting a diene with a dienophile.
Thiol Introduction: The thiol group is introduced via nucleophilic substitution or addition reactions, often using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the thiol group, to form the corresponding sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed via oxidation of the thiol group.
Sulfides: Formed via reduction of the thiol group.
Substituted Derivatives: Formed via substitution reactions at the methylene bridge.
Scientific Research Applications
(Bicyclo[2.2.2]octan-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Used in the development of new materials, including polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.2]octan-1-yl)methanethiol depends on its specific application:
Enzyme Inhibition: The compound can interact with enzyme active sites, potentially inhibiting their activity.
Antimicrobial Activity: The thiol group can disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
(Bicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
Bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate group, used in different synthetic applications.
Uniqueness: (Bicyclo[2.2.2]octan-1-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
1-bicyclo[2.2.2]octanylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSMTHFLKSNAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00828049 |
Source
|
Record name | (Bicyclo[2.2.2]octan-1-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00828049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808168-22-1 |
Source
|
Record name | (Bicyclo[2.2.2]octan-1-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00828049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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